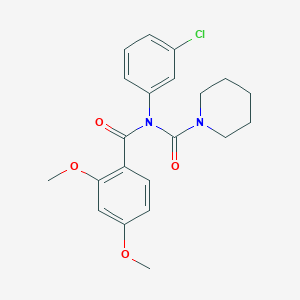

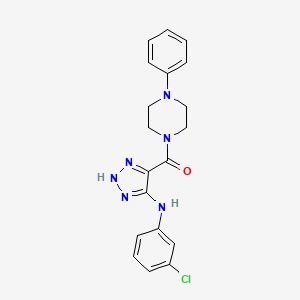

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN6O and its molecular weight is 382.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibition

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, a part of a series of arylisoxazole-phenylpiperazines, has shown promise as an acetylcholinesterase (AChE) inhibitor. This enzyme is a target for Alzheimer's disease treatment. The study by Saeedi et al. (2019) identified a related compound with significant AChE inhibition potential, which could guide future research on similar compounds for neurological applications (Saeedi et al., 2019).

Anticonvulsant and CNS Depressant Properties

Compounds with similar structures have demonstrated central nervous system depressant activity and potential anticonvulsant properties. For example, a study by Butler, Wise, and Dewald (1984) on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, a closely related chemical group, showed notable anticonvulsant effects (Butler, Wise, & Dewald, 1984).

Antibacterial Activity

The molecular structure and antibacterial properties of related compounds have been a focus of research. Shahana and Yardily (2020) synthesized and characterized novel compounds with a similar structure, demonstrating their potential antibacterial activity. This suggests that compounds in this chemical class could be explored for antimicrobial applications (Shahana & Yardily, 2020).

Antifungal Activity

Research by Lv et al. (2013) on (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, which are structurally akin to the compound , highlighted their promising antifungal properties. This indicates potential for developing new antifungal agents (Lv et al., 2013).

Lipase and α-Glucosidase Inhibition

Compounds within this chemical class have been studied for their enzyme inhibition properties. A study by Bekircan, Ülker, and Menteşe (2015) found that certain derivatives inhibited lipase and α-glucosidase, enzymes relevant in metabolic disorders like diabetes (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that our compound may also target similar proteins or pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may bind to its target protein and inhibit its function, leading to altered cellular processes .

Biochemical Pathways

By inhibiting CDK2, these compounds can halt cell cycle progression, which may lead to cell death in rapidly dividing cells, such as cancer cells .

Result of Action

The result of this compound’s action is likely dependent on its target and mode of action. If it indeed targets CDK2 or similar proteins, it could potentially halt cell cycle progression and induce cell death in certain cell types . This could have therapeutic implications, particularly in the treatment of diseases characterized by rapid cell division, such as cancer.

Properties

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHSZRVAFRJTIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)